molecular formula C13H10ClNO2 B187838 2-(Allylamino)-3-chloronaphthoquinone CAS No. 6292-12-2

2-(Allylamino)-3-chloronaphthoquinone

Cat. No. B187838
CAS RN: 6292-12-2
M. Wt: 247.67 g/mol
InChI Key: PYIGZVBXHAUBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylamino)-3-chloronaphthoquinone, also known as ACA, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various studies due to its unique properties and mechanisms of action.

Scientific Research Applications

Cancer Research and Treatment

2-(Allylamino)-3-chloronaphthoquinone derivatives, specifically 17-Allylamino-17-demethoxygeldanamycin (17-AAG), are extensively studied in cancer research. These compounds are inhibitors of the heat shock protein 90 (Hsp90), which plays a critical role in cancer cell growth and survival. 17-AAG and its derivatives have shown promising results in preclinical and clinical trials in treating various cancers by targeting Hsp90 and depleting oncogenic proteins. This mechanism is significant as it disrupts multiple pathways critical for tumor cell proliferation and survival (Ge et al., 2006), (Heath et al., 2008), (Kèlland et al., 1999), (Schulte & Neckers, 1998), (Ramanathan et al., 2005).

Pharmacokinetics and Tissue Distribution

Studies on 17-AAG have explored its pharmacokinetics, tissue distribution, and metabolism. This research is crucial for understanding the drug's behavior in the body, optimizing dosages for therapeutic efficacy, and minimizing side effects. Investigations have been conducted in various models, including mice, to understand how 17-AAG distributes in tissues and is metabolized, which is essential for its clinical application in cancer therapy (Egorin et al., 2001).

Antifungal Applications

Compounds related to 2-(Allylamino)-3-chloronaphthoquinone have shown potential as antifungal agents. Research into 2-chloro-3-(n-alkylamino)-1,4-napthoquinone derivatives has demonstrated significant antifungal properties against various strains, including Candida tropicalis and Candida albicans. This line of research is crucial in developing new, effective antifungal treatments (Pawar et al., 2014).

Cellular and Molecular Studies

In-depth cellular and molecular studies have been conducted on the effects of 17-AAG derivatives on cancer cells. Investigations into how these compounds influence cell cycle arrest, apoptosis, and cell migration provide valuable insights into their mechanisms of action at the cellular level. Such studies are pivotal for advancing our understanding of how these compounds can be used effectively in cancer treatment (Vural et al., 2017).

properties

CAS RN

6292-12-2

Product Name

2-(Allylamino)-3-chloronaphthoquinone

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

2-chloro-3-(prop-2-enylamino)naphthalene-1,4-dione

InChI

InChI=1S/C13H10ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h2-6,15H,1,7H2

InChI Key

PYIGZVBXHAUBPU-UHFFFAOYSA-N

SMILES

C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Canonical SMILES

C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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